amino}methyl)pyrrolidine-1-carboxylate](/img/structure/B13601333.png)
Tert-butyl 3-({[(6-chloropyridazin-3-YL)methyl](methyl)amino}methyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-({(6-chloropyridazin-3-yl)methylamino}methyl)pyrrolidine-1-carboxylate is a synthetic organic compound with the molecular formula C16H25ClN4O2 It is characterized by the presence of a pyrrolidine ring, a chloropyridazine moiety, and a tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-({(6-chloropyridazin-3-yl)methylamino}methyl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidine Ring: Starting with a suitable pyrrolidine precursor, the ring is functionalized to introduce the desired substituents.
Introduction of the Chloropyridazine Moiety: The chloropyridazine group is introduced through a nucleophilic substitution reaction, where a chloropyridazine derivative reacts with the functionalized pyrrolidine.
Esterification: The final step involves the esterification of the intermediate compound with tert-butyl chloroformate to form the desired tert-butyl ester.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 3-({(6-chloropyridazin-3-yl)methylamino}methyl)pyrrolidine-1-carboxylate may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-({(6-chloropyridazin-3-yl)methylamino}methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloropyridazine moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
Tert-butyl 3-({(6-chloropyridazin-3-yl)methylamino}methyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-({(6-chloropyridazin-3-yl)methylamino}methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 3-({[(6-chloropyridazin-3-yl)methyl]amino}methyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-({(6-chloropyridazin-3-yl)methylamino}azetidine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 3-({(6-chloropyridazin-3-yl)methylamino}methyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and structural features
Propiedades
Fórmula molecular |
C16H25ClN4O2 |
|---|---|
Peso molecular |
340.8 g/mol |
Nombre IUPAC |
tert-butyl 3-[[(6-chloropyridazin-3-yl)methyl-methylamino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H25ClN4O2/c1-16(2,3)23-15(22)21-8-7-12(10-21)9-20(4)11-13-5-6-14(17)19-18-13/h5-6,12H,7-11H2,1-4H3 |
Clave InChI |
STRJJPHSNJZMND-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)CN(C)CC2=NN=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


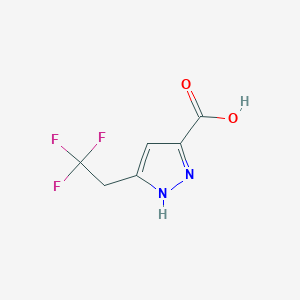
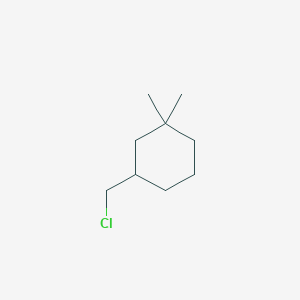
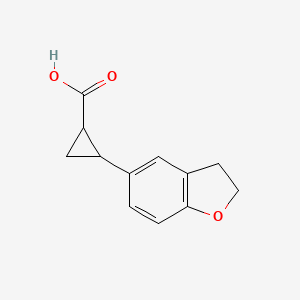
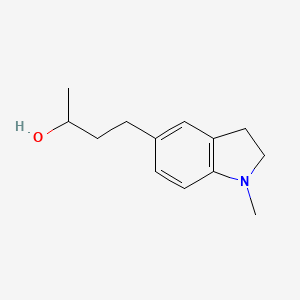

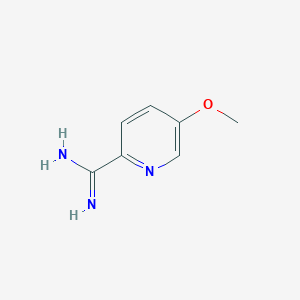
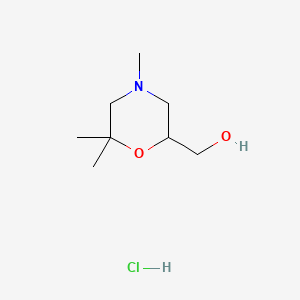
![(4R,5S)-2,3,4,5-Tetrahydro-1H-benzo[b]azepine-4,5-diol](/img/structure/B13601280.png)
![2-Amino-2-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol](/img/structure/B13601284.png)
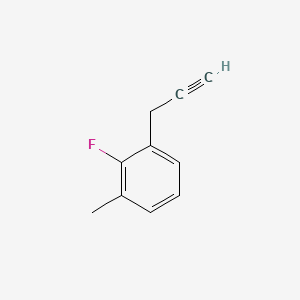
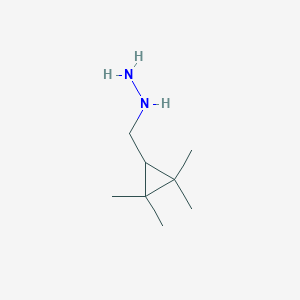

![1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B13601316.png)
![1-([1,1'-Biphenyl]-4-yl)prop-2-en-1-ol](/img/structure/B13601318.png)
